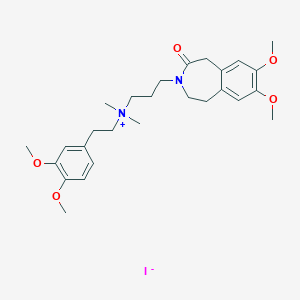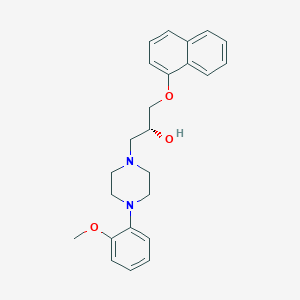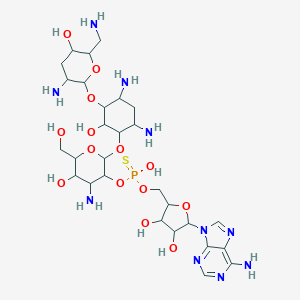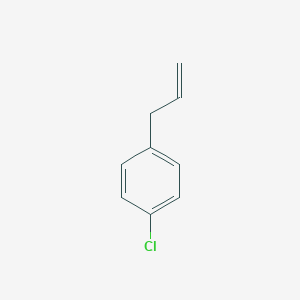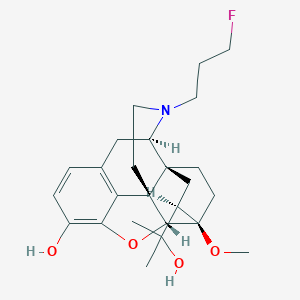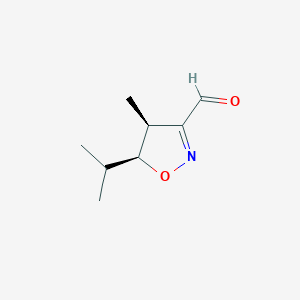
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound that belongs to the isoxazole family. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is not well understood. However, it has been reported to act as an inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways in the body. GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) are not well studied. However, it has been reported to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, its limitations include its high cost and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the use of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in scientific research. One direction is the synthesis of new compounds using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) as a building block. Another direction is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) with higher yields and lower costs is also an important future direction.
Conclusion:
In conclusion, 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new synthesis methods for its use in scientific research.
Méthodes De Synthèse
The synthesis of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) involves the reaction of 4-isopropyl-5-methylisoxazole with chloral hydrate in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization or chromatography. This method has been reported to yield a high purity and yield of the product.
Applications De Recherche Scientifique
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of pyrazoles, pyrimidines, and other heterocyclic compounds with potential applications in the pharmaceutical industry. It has also been used in the synthesis of fluorescent dyes for imaging and sensing applications.
Propriétés
Numéro CAS |
131362-99-7 |
|---|---|
Nom du produit |
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(4S,5S)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h4-6,8H,1-3H3/t6-,8-/m0/s1 |
Clé InChI |
MQBZWEYTIZLYFL-XPUUQOCRSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](ON=C1C=O)C(C)C |
SMILES |
CC1C(ON=C1C=O)C(C)C |
SMILES canonique |
CC1C(ON=C1C=O)C(C)C |
Synonymes |
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



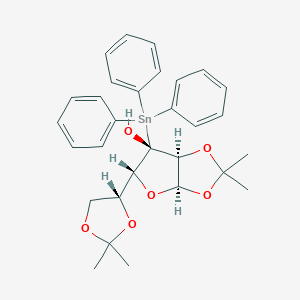
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
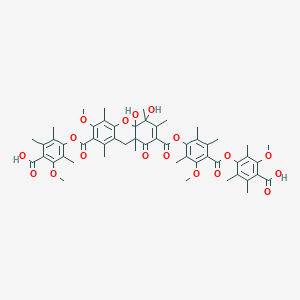
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
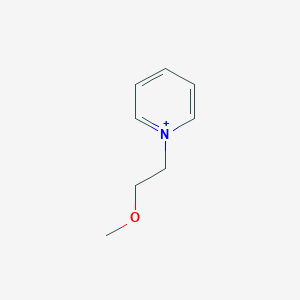
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
